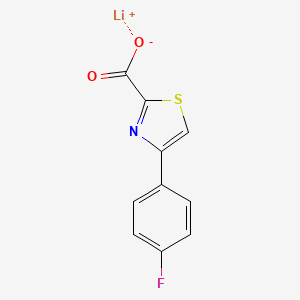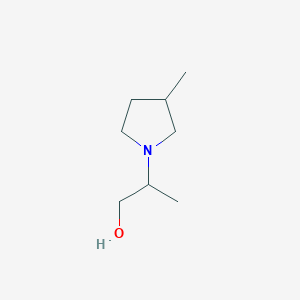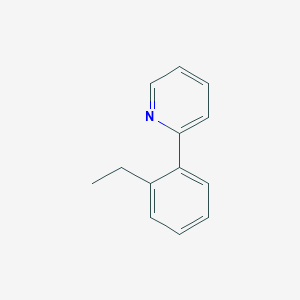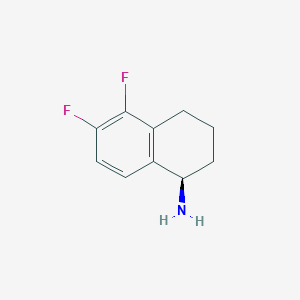
Lithium 4-(4-fluorophenyl)-1,3-thiazole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium 4-(4-fluorophenyl)-1,3-thiazole-2-carboxylate is an organolithium compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a thiazole ring, a fluorophenyl group, and a carboxylate moiety, making it a versatile candidate for numerous applications in chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 4-(4-fluorophenyl)-1,3-thiazole-2-carboxylate typically involves the reaction of 4-(4-fluorophenyl)-1,3-thiazole-2-carboxylic acid with a lithium base. The reaction is carried out in an inert atmosphere, often using solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The reaction conditions usually require low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process is optimized for large-scale production, focusing on cost-efficiency, yield, and purity. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance production efficiency.
化学反应分析
Types of Reactions
Lithium 4-(4-fluorophenyl)-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives.
科学研究应用
Lithium 4-(4-fluorophenyl)-1,3-thiazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
作用机制
The mechanism by which Lithium 4-(4-fluorophenyl)-1,3-thiazole-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The presence of the fluorophenyl group enhances its ability to interact with biological membranes and proteins, potentially leading to various biological effects.
相似化合物的比较
Similar Compounds
- Lithium 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate
- Lithium 4-(4-bromophenyl)-1,3-thiazole-2-carboxylate
- Lithium 4-(4-methylphenyl)-1,3-thiazole-2-carboxylate
Uniqueness
Lithium 4-(4-fluorophenyl)-1,3-thiazole-2-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, reactivity, and biological activity compared to its analogs with different substituents.
属性
分子式 |
C10H5FLiNO2S |
|---|---|
分子量 |
229.2 g/mol |
IUPAC 名称 |
lithium;4-(4-fluorophenyl)-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C10H6FNO2S.Li/c11-7-3-1-6(2-4-7)8-5-15-9(12-8)10(13)14;/h1-5H,(H,13,14);/q;+1/p-1 |
InChI 键 |
KUWVCIQQWOOBGG-UHFFFAOYSA-M |
规范 SMILES |
[Li+].C1=CC(=CC=C1C2=CSC(=N2)C(=O)[O-])F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 5-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B15233532.png)


![((2R,3R,4S,5R)-3-(Benzoyloxy)-4-fluoro-5-(7-nitro-3H-imidazo[4,5-B]pyridin-3-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B15233566.png)



![3-Methyl-1H-pyrazolo[4,3-B]pyridine-5-carbonitrile](/img/structure/B15233583.png)


![N-[4-[(4-ethylpiperazino)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(E)-2-[5-[(2-methyl-6-piperazino-pyrimidin-4-yl)amino]pyrazin-2-yl]vinyl]benzamide;2,2,2-trifluoroacetic acid](/img/structure/B15233605.png)
![1,3,5-Tris(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzene](/img/structure/B15233607.png)


